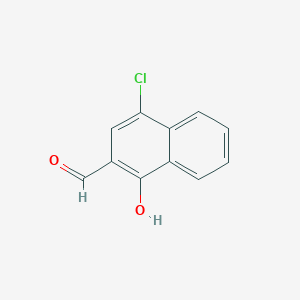
4-Chloro-1-hydroxynaphthalene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-hydroxynaphthalene-2-carbaldehyde is a chemical compound with the CAS Number: 58132-06-2 . It has a molecular weight of 206.63 and is typically stored at room temperature . The compound is a powder in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-1-hydroxy-2-naphthaldehyde . The InChI code is 1S/C11H7ClO2/c12-10-5-7(6-13)11(14)9-4-2-1-3-8(9)10/h1-6,14H .Physical And Chemical Properties Analysis
The compound has a melting point range of 102-105 degrees Celsius . It is a powder in its physical form .Aplicaciones Científicas De Investigación
1. Schiff Bases and Metal Complexes
4-Chloro-1-hydroxynaphthalene-2-carbaldehyde is a key predecessor in the formation of Schiff bases and their metal complexes. These bases and complexes play a crucial role in the development of commercially useful compounds, especially as they are often used as predecessors in various chemical reactions. Schiff bases derived from 2-hydroxynaphthalene-1-carbaldehyde are known for their biological effects and are frequently used as precursors in the synthesis of fluorescent chemosensors due to their ability to act as both donor and acceptor sites (Maher, 2018).
2. Tautomerism in Solvents
The compound shows interesting behavior in solvents like chloroform and DMSO, demonstrating different tautomeric forms. This indicates its potential for diverse applications in chemical processes where solvent interactions are crucial (Tilyabaev et al., 2012).
3. Synthesis of Fluorescent Chemosensors
4-Chloro-1-hydroxynaphthalene-2-carbaldehyde is used in the preparation of various fluorescent chemosensors. Its structure, which includes a hydroxy group and an aldehyde group, facilitates the development of fluorescent probes due to intramolecular charge transfer processes (Lee et al., 2015).
4. Antimicrobial and Antioxidant Applications
Derivatives synthesized from 4-Chloro-1-hydroxynaphthalene-2-carbaldehyde show promising in vitro antimicrobial activities. Some derivatives also possess notable antioxidant capabilities, indicating potential applications in pharmaceuticals and healthcare (Gurunanjappa et al., 2017).
5. DNA-binding Studies
Chiral complexes derived from 4-Chloro-1-hydroxynaphthalene-2-carbaldehyde have been synthesized and studied for their interaction with DNA. These complexes show potential in DNA binding and cleavage, indicating applications in biochemical research and possibly in therapeutics (Peng et al., 2009).
6. Catalysis in Henry Reactions
Chiral Schiff bases derived from this compound have been used to catalyze Henry reactions, demonstrating its utility in organic synthesis, particularly in producing chiral compounds (Ran et al., 2013).
Safety And Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
4-chloro-1-hydroxynaphthalene-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-10-5-7(6-13)11(14)9-4-2-1-3-8(9)10/h1-6,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCRRHMDEKNDHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503358 |
Source


|
| Record name | 4-Chloro-1-hydroxynaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-hydroxynaphthalene-2-carbaldehyde | |
CAS RN |
58132-06-2 |
Source


|
| Record name | 4-Chloro-1-hydroxynaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


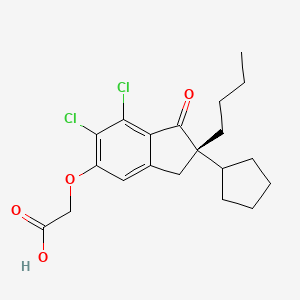

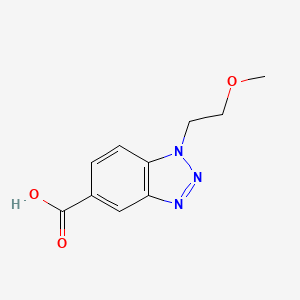
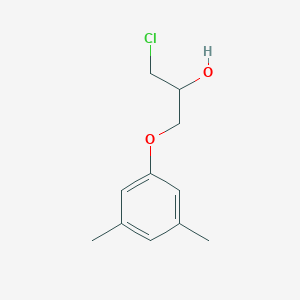
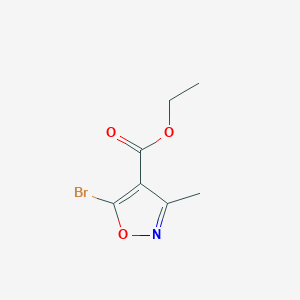
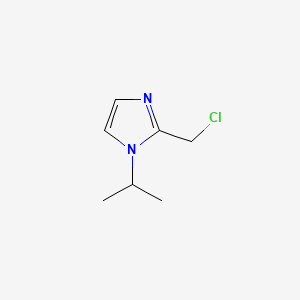
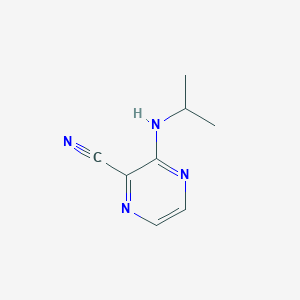
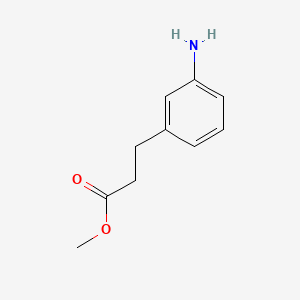

![2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1354503.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1354504.png)
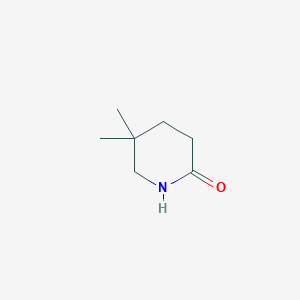
![1,4-Dioxaspiro[4.4]nonan-6-ylmethanol](/img/structure/B1354515.png)